molecular formula C10H16ClNO B3078370 N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride CAS No. 1050509-58-4

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

Cat. No. B3078370
CAS RN: 1050509-58-4
M. Wt: 201.69 g/mol
InChI Key: CHTFUBDQHBEABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride” can be represented by the SMILES string CC1=CC=CC=C1OCCNC.Cl . The InChI representation is 1S/C10H15NO.ClH/c1-9-5-3-4-6-10 (9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H .

Scientific Research Applications

  • Chemical Synthesis and Labeling : The preparation of isotopically labeled versions of N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides is detailed in a study by Yilmaz and Shine (1988). They describe the synthesis of [18O]-2, [15N]-2, and [14C]-2, which are essential for various analytical and diagnostic applications (Yilmaz & Shine, 1988).

  • Pharmacology and Toxicology : In a study by Nielsen et al. (2017), the importance of different cytochrome P450 enzymes in the metabolism of related compounds, specifically 25I-NBOMe and 25I-NBOH, was determined. This research is crucial for understanding the metabolism and potential interactions of similar compounds (Nielsen et al., 2017).

  • Analytical Chemistry : Lum et al. (2020) identified new psychoactive substances (NPS), including NBOH analogues, using gas chromatography-mass spectrometry. This study contributes to the development of analytical methods for detecting these compounds in forensic settings (Lum et al., 2020).

  • Metabolite Biomarker Identification : A study by Poklis et al. (2015) identifies metabolites of 25I-NBOMe in mouse hepatic microsomal preparations and human urine samples, which is significant for drug testing and understanding the metabolic pathways of related compounds (Poklis et al., 2015).

  • Biochemical Pharmacology : Eshleman et al. (2018) investigated the pharmacology of psychoactive N-benzylphenethylamines, finding that they are potent agonists at 5-HT2A receptors. This research helps in understanding the biochemical interactions of similar compounds (Eshleman et al., 2018).

  • Green Chemistry : A 2023 study by S. G et al. focused on green synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine, exploring their antimicrobial and antidiabetic properties and potential as COVID-19 inhibitors (S. G et al., 2023).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and assume responsibility for confirming its identity and/or purity .

properties

IUPAC Name

N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFUBDQHBEABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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